3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile
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Overview
Description
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile is a heterocyclic aromatic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound features a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with cyclopropyl nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor, where they undergo cyclization and subsequent purification steps to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The carbonitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The pyrazole ring can be reduced to form pyrazolines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate
Substitution: Various alkylated or aminated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's derivatives are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In material science, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with improved performance and durability.
Mechanism of Action
The mechanism by which 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Uniqueness: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group contributes to its stability and reactivity, while the ethyl group enhances its solubility and bioavailability.
Properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8(6-10)5-9(11-12)7-3-4-7/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUASFOOIBTQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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